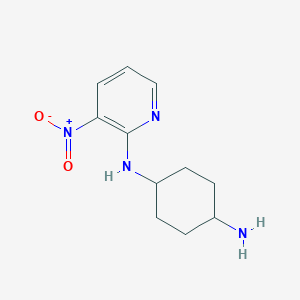
Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate
Vue d'ensemble
Description
It is a slightly gray-green powder or white crystalline substance that is highly unstable in air, converting to ferric citrate upon exposure . This compound is of significant interest due to its applications in various fields, including nutrition, medicine, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate can be synthesized by reacting iron filings with citric acid. The reaction typically involves dissolving citric acid in water and adding iron filings to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of iron(II) citrate. The product is then filtered, washed, and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, iron(II) citrate is produced by treating disodium citrate with sources of iron(II) aquo complexes, such as iron(II) sulfate. This method ensures a higher yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and complexation.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to iron(III) citrate in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: It can be reduced back to iron(II) from iron(III) using reducing agents like ascorbic acid.
Complexation: this compound forms complexes with other ligands, such as EDTA, under specific pH conditions.
Major Products:
Oxidation: The major product of oxidation is iron(III) citrate.
Reduction: The major product of reduction is iron(II) citrate.
Complexation: Various iron-ligand complexes are formed depending on the ligands used.
Applications De Recherche Scientifique
Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other iron complexes.
Biology: this compound is studied for its role in iron metabolism and transport in biological systems.
Industry: It is used in the production of iron supplements and as a fortifying agent in food products.
Mécanisme D'action
Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects primarily through its role in iron metabolism. Upon ingestion, iron(II) is absorbed in the gastrointestinal tract and transported to the bloodstream, where it binds to transferrin. Transferrin then transports iron to various tissues, including the bone marrow, where it is incorporated into hemoglobin for red blood cell production . The molecular targets and pathways involved include the transferrin receptor and various iron transport proteins.
Comparaison Avec Des Composés Similaires
Iron(III) citrate: Unlike iron(II) citrate, iron(III) citrate is more stable in air and is used in different applications, such as a phosphate binder in patients with chronic kidney disease.
Ammonium ferric citrate: This compound is used as a food additive and in photographic processes.
Uniqueness: Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its high bioavailability and its ability to be easily oxidized to iron(III) citrate. This property makes it particularly useful in nutritional supplements and medical applications where rapid absorption and utilization of iron are required .
Propriétés
Formule moléculaire |
C12H10Fe3O14 |
|---|---|
Poids moléculaire |
545.73 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |
InChI |
InChI=1S/2C6H8O7.3Fe/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Clé InChI |
PFKAKHILNWLJRT-UHFFFAOYSA-H |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+2].[Fe+2].[Fe+2] |
melting_point |
White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/ |
Description physique |
White solid; [Hawley] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Dihydrothiophendo[3,4-b]-1,4-benzodiazepin-5-one](/img/structure/B8483183.png)


